2-Amino-3,5-difluoro-4'-(trifluoromethyl)biphenyl
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Overview
Description
2-Amino-3,5-difluoro-4’-(trifluoromethyl)biphenyl: is a chemical compound composed of a biphenyl core with amino, fluorine, and trifluoromethyl substituents. Its molecular formula is C13H8F5N, and its molecular weight is approximately 253.2 g/mol . This compound belongs to the class of fluorinated organic molecules, which often exhibit unique properties due to the presence of fluorine atoms.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 2-amino-3,5-difluoro-4’-(trifluoromethyl)biphenyl. One common approach involves the reaction of 2,4-difluorobenzonitrile with trifluoromethylamine, followed by cyclization to form the biphenyl ring . Detailed reaction conditions and mechanisms would be necessary for a comprehensive understanding.
Industrial Production Methods: While industrial-scale production methods are not widely documented, researchers and manufacturers likely employ similar synthetic routes on a larger scale. Optimization of reaction conditions, purification, and yield would be critical for efficient production.
Chemical Reactions Analysis
Reactivity: 2-Amino-3,5-difluoro-4’-(trifluoromethyl)biphenyl can participate in various chemical reactions:
Aryl Halide Reactions: It can undergo nucleophilic substitution reactions with aryl halides.
Reduction: Reduction with suitable reagents can yield the corresponding amine.
Oxidation: Oxidation reactions may lead to the formation of functionalized derivatives.
Nucleophilic Substitution: Sodium or potassium hydroxide in polar solvents (e.g., DMF, DMSO).
Reduction: Lithium aluminum hydride (LiAlH), hydrogen gas (catalyzed by Pd/C).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products: The major products depend on the specific reaction conditions. For example, reduction yields the corresponding 2-amino-3,5-difluorobiphenyl.
Scientific Research Applications
Chemistry:
Fluorinated Building Blocks: Researchers use this compound as a building block for designing novel fluorinated organic molecules.
Materials Science: Its unique fluorine substitution pattern may contribute to desirable material properties.
Biology and Medicine: While direct applications in biology and medicine are limited, understanding its reactivity and potential interactions with biological systems is essential.
Industry:Electronics: The compound’s fluorinated nature makes it interesting for applications in microelectronics and optoelectronics .
Polymer Chemistry: Incorporating this compound into polymers could enhance their properties.
Mechanism of Action
The exact mechanism by which 2-amino-3,5-difluoro-4’-(trifluoromethyl)biphenyl exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.
Properties
Molecular Formula |
C13H8F5N |
---|---|
Molecular Weight |
273.20 g/mol |
IUPAC Name |
2,4-difluoro-6-[4-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C13H8F5N/c14-9-5-10(12(19)11(15)6-9)7-1-3-8(4-2-7)13(16,17)18/h1-6H,19H2 |
InChI Key |
OMLSIPUJQLUWSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=CC(=C2)F)F)N)C(F)(F)F |
Origin of Product |
United States |
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